molecular formula C15H15N5 B14751080 6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 4871-70-9

6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B14751080
CAS No.: 4871-70-9
M. Wt: 265.31 g/mol
InChI Key: XMPKZWYXJOJPLB-UHFFFAOYSA-N
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Description

6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. The presence of both nitrogen atoms in the ring structure makes these compounds of significant interest in medicinal chemistry due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with benzylamine in the presence of a reducing agent such as Raney Nickel in acetic acid . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.

    Medicine: Explored for its antitumor activity, showing significant effects against certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can prevent the proliferation of rapidly dividing cells, making it a potential anticancer agent . The lipophilicity of the compound allows it to diffuse easily into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine
  • Piritrexim
  • Palbociclib
  • Ribociclib

Uniqueness

6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown potent inhibition of dihydrofolate reductase and significant antitumor activity . Its structural features allow for versatile chemical modifications, making it a valuable compound in drug development.

Properties

CAS No.

4871-70-9

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H15N5/c1-9-11(7-10-5-3-2-4-6-10)8-18-14-12(9)13(16)19-15(17)20-14/h2-6,8H,7H2,1H3,(H4,16,17,18,19,20)

InChI Key

XMPKZWYXJOJPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=CC=CC=C3)N)N

Origin of Product

United States

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